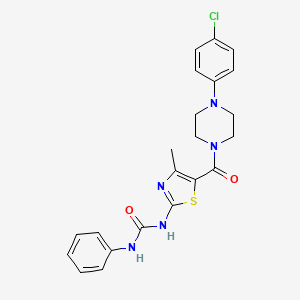![molecular formula C10H22N2 B2957810 Ethyl[3-(piperidin-4-yl)propyl]amine CAS No. 1249070-02-7](/img/structure/B2957810.png)
Ethyl[3-(piperidin-4-yl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl[3-(piperidin-4-yl)propyl]amine is a chemical compound with the IUPAC name N-ethyl-3-(4-piperidinyl)-1-propanamine . It is a liquid at room temperature . It is used as a building block in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of Ethyl[3-(piperidin-4-yl)propyl]amine and its derivatives has been a subject of research in the field of organic chemistry . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of Ethyl[3-(piperidin-4-yl)propyl]amine consists of a piperidine ring attached to a propyl chain with an ethylamine group . The molecular weight of this compound is 170.3 .Chemical Reactions Analysis
Piperidine derivatives, including Ethyl[3-(piperidin-4-yl)propyl]amine, undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of various pharmaceuticals .Physical And Chemical Properties Analysis
Ethyl[3-(piperidin-4-yl)propyl]amine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not mentioned in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in over twenty classes of pharmaceuticals. Ethyl[3-(piperidin-4-yl)propyl]amine serves as a key intermediate in synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds are synthesized through intra- and intermolecular reactions, which are essential for creating biologically active molecules for pharmaceutical use .
Pharmacological Applications
The piperidine moiety is a common feature in FDA-approved drugs, indicating its significant pharmacological potential. Ethyl[3-(piperidin-4-yl)propyl]amine is involved in the discovery and biological evaluation of potential drugs. It’s used in the development of compounds with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Anticancer Agents
Piperidine derivatives, including those synthesized from Ethyl[3-(piperidin-4-yl)propyl]amine, have shown promise as anticancer agents. They exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo. The compound’s derivatives are being explored for their potential to inhibit cancer cell growth and metastasis .
Antimicrobial and Antifungal Applications
Due to its structural versatility, Ethyl[3-(piperidin-4-yl)propyl]amine is used to create derivatives with antimicrobial and antifungal activities. These derivatives are tested against a range of bacterial and fungal strains to determine their efficacy in treating infections .
Neurological Disorders
Compounds derived from Ethyl[3-(piperidin-4-yl)propyl]amine are being studied for their potential in treating neurological disorders such as Alzheimer’s disease and schizophrenia. Their ability to modulate neurotransmitter systems makes them candidates for psychotherapeutic drugs .
Cardiovascular Applications
Derivatives of Ethyl[3-(piperidin-4-yl)propyl]amine are being investigated for their cardiovascular effects, including antihypertensive and antiarrhythmic properties. These compounds could lead to new treatments for heart diseases and conditions associated with hypertension .
Analgesic and Anti-Inflammatory Properties
The piperidine nucleus is known for its analgesic and anti-inflammatory properties. Researchers are exploring Ethyl[3-(piperidin-4-yl)propyl]amine derivatives as potential new pain relievers and anti-inflammatory medications, which could offer alternatives to current treatments .
Anticoagulant Effects
Some derivatives of Ethyl[3-(piperidin-4-yl)propyl]amine have been found to exhibit anticoagulant effects, making them useful in the development of new anticoagulant drugs. These compounds could provide benefits in preventing and treating thrombotic disorders .
Safety and Hazards
Direcciones Futuras
Piperidines, including Ethyl[3-(piperidin-4-yl)propyl]amine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the biological evaluation of potential drugs containing the piperidine moiety .
Mecanismo De Acción
Target of Action
Ethyl[3-(piperidin-4-yl)propyl]amine is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of biological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Action Environment
It’s known that the piperidine ring is essential for chiral optimization .
Propiedades
IUPAC Name |
N-ethyl-3-piperidin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-11-7-3-4-10-5-8-12-9-6-10/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITIDLARLFISKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)
![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)
![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)



![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2957743.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)
